4-Acetylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including 4-Acetylbenzamide, can be achieved through a green and highly efficient process. This involves a one-pot condensation of benzoic acids and amines in the presence of a green reusable and highly efficient catalyst under ultrasound irradiation .Molecular Structure Analysis

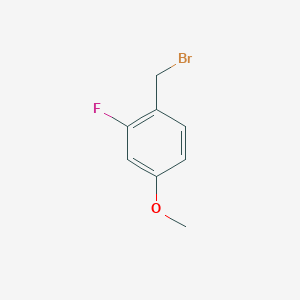

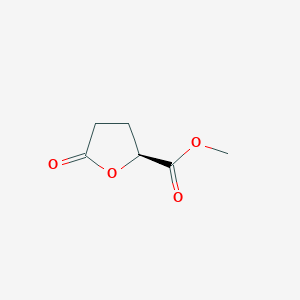

The molecular structure of this compound is represented by the SMILES stringCC(=O)C1=CC=C(C(N)=O)C=C1 . This indicates that the molecule consists of a benzene ring with an acetyl group and a benzamide group attached to it. Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, N-acetylbenzamides, including this compound, can react with hydroxylamine hydrochloride to synthesize 3-methyl-5-aryl-1,2,4-oxadiazole compounds . This reaction is regioselective and yields moderate to high results.Physical And Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C9H9NO2, and it has a molecular weight of 163.17 .Wissenschaftliche Forschungsanwendungen

Chromatin Modification and Cognitive Deficit Amelioration

4-Acetylbenzamide analogues, such as Sodium 4-phenylbutyrate (4-PBA), play a significant role in chromatin modification through histone acetylation. This process is crucial in the regulation of transcription underlying memory storage. In Alzheimer's disease models, 4-PBA has shown effectiveness in reversing spatial learning and memory deficits without altering β-amyloid burden. This suggests its potential as a novel approach for Alzheimer's disease treatment due to its neuroprotective effects (Ricobaraza et al., 2009).

Chemical Synthesis and Organic Chemistry

The Rhodium-Catalyzed Oxidative C-H allylation of N-acetylbenzamides, an area in organic chemistry, demonstrates the versatility of this compound in chemical reactions. This catalysis plays an essential role in the synthesis of various organic compounds, showcasing its significance in advancing organic synthetic methods (Korkis et al., 2016).

Development of Green Chemistry Techniques

This compound derivatives are utilized in green chemistry, specifically in Suzuki coupling reactions. These reactions are pivotal in developing eco-friendly and sustainable chemical processes. The compound has been shown to assist in the synthesis of biaryls with potential applications in medicinal chemistry, such as anti-arthritic drugs (Costa et al., 2012).

Pharmacological Potential in Sensitizing Therapies

N-substituted benzamides, including variants of this compound, have been studied for their potential as sensitizers in radio- or chemotherapies. These compounds, through mechanisms such as apoptosis induction and NFκB activationinhibition, have shown promise in enhancing the efficacy of cancer treatments. The addition of acetyl groups to these compounds can significantly alter their biological activity, suggesting a pathway for developing new anti-inflammatory and chemo-sensitizing drugs (Liberg et al., 1999).

Memory Enhancement and Neuroprotection

Research on N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, closely related to this compound, has revealed potential applications in memory enhancement. These compounds have shown acetylcholinesterase-inhibiting activity, which could be beneficial in treating memory-related disorders. The synthesis and evaluation of these derivatives highlight the role of this compound in developing new therapeutic agents for neurodegenerative diseases (Piplani et al., 2018).

Chemical Protective Groups in Organic Synthesis

This compound and its derivatives are utilized in organic synthesis, particularly as protective groups for vicinal diols. This application is crucial in selective chemical transformations, demonstrating the compound's role in facilitating complex organic syntheses. The versatility of these compounds in organic chemistry is evident in their ability to undergo transformations under various conditions, offering a tool for synthetic chemists (Hanessian & Moralioglu, 1972).

Hep

atoprotection and Liver Injury MitigationSodium 4-phenylbutyrate, a derivative of this compound, has been studied for its protective effects against liver injury. In models of acetaminophen-induced hepatotoxicity, 4-PBA has shown significant protective effects, suggesting its potential as a therapeutic agent against liver damage. This application underscores the medical significance of this compound derivatives in treating and preventing liver diseases (Shimizu et al., 2014).

Neuroprotection in Cerebral Ischemia

This compound derivatives, such as 4-Phenylbutyrate (4-PBA), have shown neuroprotective effects in cerebral ischemic injury. These compounds can inhibit endoplasmic reticulum stress-mediated apoptosis and inflammation, making them promising agents for the treatment of stroke and related neurological conditions. This finding highlights the therapeutic potential of this compound in neurology and stroke management (Qi et al., 2004).

Auxin Activity in Plant Regeneration

In the field of plant biotechnology, 4-Phenylbutyric acid, a compound related to this compound, has been found to promote plant regeneration by acting as an auxin. This discovery offers potential applications in plant tissue culture engineering and research on plant β-oxidation pathways, demonstrating the compound's utility in agricultural and botanical research (Iwase et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-acetylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHWLAFXEOULIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457174 | |

| Record name | 4-acetylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67014-02-2 | |

| Record name | 4-acetylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.